molecular formula C18H36NO3P B2552377 N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine CAS No. 392289-41-7

N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine

Cat. No. B2552377
CAS RN: 392289-41-7
M. Wt: 345.464
InChI Key: AODQEQWEQQEZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme aminopeptidase N (APN). It has gained attention in the scientific community for its potential use in the treatment of various neurological disorders, including addiction, epilepsy, and schizophrenia.

Mechanism of Action

N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 works by inhibiting the enzyme aminopeptidase N (APN), which is involved in the breakdown of neuropeptides in the brain. By inhibiting APN, N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 increases the levels of neuropeptides such as enkephalins and endorphins, which are known to have analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has been shown to have a number of biochemical and physiological effects. It increases the levels of neuropeptides such as enkephalins and endorphins, which are known to have analgesic and anti-addictive effects. Additionally, it has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and mood.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 in lab experiments is its potency and selectivity for APN. This allows for precise manipulation of neuropeptide levels in the brain. However, one limitation is that N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has a relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to explore its potential use in the treatment of epilepsy and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115, as well as its potential side effects and limitations.

Synthesis Methods

N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 can be synthesized using a multi-step process that involves the reaction of cyclohexanone with diisopropylamine, followed by phosphorylation with phosphorus oxychloride and subsequent amination with cyclohexylamine. The final product is purified using chromatography techniques.

Scientific Research Applications

N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has been extensively studied for its potential therapeutic applications. It has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia. Additionally, it has been investigated for its potential use in the treatment of epilepsy, as it has been shown to reduce the severity and frequency of seizures in animal models.

properties

IUPAC Name

N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36NO3P/c1-15(2)21-23(20,22-16(3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODQEQWEQQEZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(N(C1CCCCC1)C2CCCCC2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.